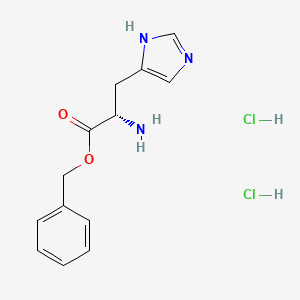

Benzyl L-histidinate dihydrochloride

Description

Contextualization within L-Histidine Ester Derivatives

L-histidine ester derivatives are a class of compounds where the carboxylic acid group of the amino acid L-histidine is converted into an ester. This modification is a critical strategy, particularly in peptide synthesis, to temporarily block the reactivity of the carboxyl group. Among the various ester derivatives, methyl and benzyl (B1604629) esters are frequently utilized.

Benzyl L-histidinate dihydrochloride (B599025) belongs to this family of protected amino acids. The benzyl ester protecting group is particularly advantageous over others, such as the methyl ester. tandfonline.com While L-histidine methyl ester dihydrochloride is often used as a starting material for peptides with a C-terminal histidine, the alkaline conditions needed to hydrolyze the methyl ester can lead to undesirable side reactions and racemization (the conversion of the L-amino acid to a mixture of L and D isomers). tandfonline.com In contrast, the benzyl ester group offers a significant advantage as it can be cleaved under milder conditions, such as through hydrogenolysis or with hydrogen bromide, which avoids racemization and preserves the stereochemical integrity of the peptide. tandfonline.com This makes L-histidine benzyl ester and its salt forms, like the dihydrochloride, highly valuable intermediates for the synthesis of histidine-containing peptides. tandfonline.com

Table 1: Key Properties of Benzyl L-histidinate Dihydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 31321-62-7 | chemnet.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₇Cl₂N₃O₂ | chemnet.comchemicalbook.com |

| Molecular Weight | 318.20 g/mol | chemnet.comchemicalbook.com |

| Synonyms | Benzyl L-histidinate HCl; benzyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride | chemnet.com |

Academic Significance in Synthetic Organic Chemistry and Biochemical Inquiry

The academic significance of this compound is primarily rooted in its role as a specialized building block in synthetic organic chemistry, especially in the field of solid-phase peptide synthesis (SPPS). The synthesis of histidine-containing peptides is known to be challenging due to the unique properties of histidine's imidazole (B134444) side chain. peptide.comnih.gov This side chain can act as a nucleophile if left unprotected, leading to unwanted side reactions during the peptide coupling process. nih.gov Furthermore, the imidazole moiety can catalyze the epimerization of the activated amino acid, leading to a loss of stereochemical purity. peptide.com

The use of protected histidine derivatives is therefore essential for successful peptide synthesis. peptide.comnbinno.com Benzyl L-histidinate serves as a key intermediate where the C-terminal carboxyl group is protected by the benzyl group, allowing for the sequential addition of other amino acids to the N-terminus. This protection strategy is fundamental to constructing complex peptides with high yield and purity. tandfonline.com

In the broader context of biochemical inquiry, histidine-containing peptides and their derivatives are of great interest. They are investigated as potential therapeutic agents, particularly for neurodegenerative diseases. nih.gov Researchers use compounds like this compound to synthesize custom peptides for studying protein-protein interactions, enzymatic activities, and for the development of novel enzyme inhibitors and receptor modulators. chemimpex.com The ability to precisely incorporate histidine into a peptide sequence, facilitated by reliable intermediates like its benzyl ester, is crucial for advancing these areas of medicinal chemistry and biochemical research. chemimpex.com

Table 2: Physical Data of this compound

| Physical Property | Value | Source |

|---|---|---|

| Boiling Point | 511°C at 760 mmHg | chemnet.com |

| Flash Point | 262.8°C | chemnet.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31321-62-7 |

|---|---|

Molecular Formula |

C13H16ClN3O2 |

Molecular Weight |

281.74 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;/h1-5,7,9,12H,6,8,14H2,(H,15,16);1H/t12-;/m0./s1 |

InChI Key |

FRJRDAPZBUIVLH-YDALLXLXSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl |

Other CAS No. |

31321-62-7 |

sequence |

H |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl L Histidinate Dihydrochloride

Esterification and Protective Group Chemistry of the Carboxyl Functionality

The carboxyl group of histidine, like other amino acids, requires protection during many synthetic transformations to prevent unwanted side reactions. The benzyl (B1604629) ester is a widely employed protecting group due to its stability under various conditions and its susceptibility to removal by non-hydrolytic methods, which helps preserve chiral integrity.

Benzyl Ester Formation and Cleavage Strategies

The formation of Benzyl L-histidinate is commonly achieved through direct esterification. A prevalent method involves refluxing L-histidine monohydrochloride monohydrate with benzyl alcohol and p-toluenesulfonic acid in a solvent mixture like chloroform. tandfonline.com The water generated during the reaction is removed azeotropically to drive the equilibrium towards the ester product. tandfonline.com An alternative, though more elaborate, route involves the treatment of N(α)-t-butoxycarbonyl-L-histidine with phenyldiazomethane, followed by the removal of the Boc protecting group with hydrogen chloride. tandfonline.com

Cleavage of the benzyl ester is a critical step to liberate the free carboxylic acid post-synthesis. A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis, typically using palladium on a carbon catalyst (Pd/C) and a hydrogen source. tandfonline.comresearchgate.net This method is mild and generally does not affect other functional groups, nor does it lead to racemization. tandfonline.com Other cleavage methods include treatment with strong acids like hydrogen bromide (HBr) in acetic acid or trifluoromethanesulfonic acid. tandfonline.comacs.org

| Method | Reagents | Key Advantages | Potential Drawbacks |

| Direct Esterification | L-histidine, benzyl alcohol, p-toluenesulfonic acid | Simple, direct | Requires removal of water |

| From N-Boc-L-histidine | N-Boc-L-histidine, phenyldiazomethane | Milder conditions | Multi-step process |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, no racemization | May affect other reducible groups |

| Acidolysis | HBr in acetic acid, TFMSA | Effective for complex peptides | Harsh conditions, potential side reactions |

Comparative Analysis with Other Ester Protecting Groups (e.g., Methyl Ester)

While the benzyl ester is highly favored, other ester protecting groups, such as the methyl ester, are also utilized. L-histidine methyl ester dihydrochloride (B599025) is a common starting material in peptide synthesis. tandfonline.com However, the cleavage of methyl esters typically requires alkaline hydrolysis, which can increase the risk of racemization at the α-carbon. tandfonline.com In contrast, the non-hydrolytic cleavage of benzyl esters via hydrogenolysis circumvents this issue, preserving the stereochemical integrity of the amino acid. tandfonline.com

Imidazole (B134444) Ring Functionalization and Protection

The imidazole ring of histidine presents a unique synthetic challenge due to its nucleophilic nature and the presence of two nitrogen atoms, N-π (pros) and N-τ (tele), which can undergo various reactions. nih.gov Protection of the imidazole ring is often necessary to prevent side reactions such as acylation and to minimize base-catalyzed racemization of the activated histidine residue. nih.gov

Strategies for N-Alkylation and N-Protection (e.g., Nπ-Benzyl, Nα-Boc, Nπ-Trityl)

A variety of protecting groups have been developed for the imidazole ring. The choice depends on the desired stability and the conditions for its subsequent removal.

N-Benzyl (Bn): The benzyl group can be introduced onto the imidazole nitrogen. However, its removal often requires harsh conditions, which may not be compatible with sensitive peptide structures. google.com

N-tert-Butoxycarbonyl (Boc): The Boc group is a widely used acid-labile protecting group for both the α-amino group and the imidazole nitrogen. google.com

N-Trityl (Trt): The trityl group is a bulky, acid-labile protecting group commonly employed for the imidazole nitrogen in conjunction with Fmoc-based solid-phase peptide synthesis. nih.gov

Selective N-alkylation of the imidazole ring can also be achieved. For instance, Mitsunobu-type reactions have been shown to facilitate selective alkylation at the N(π) position, particularly in the presence of a nearby acidic group. nih.govrsc.org This allows for the synthesis of peptides with specifically functionalized imidazolium (B1220033) rings. nih.govrsc.org

| Protecting Group | Abbreviation | Common Introduction Method | Cleavage Conditions |

| Benzyl | Bn | Benzyl halide | Strong acid, hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Boc anhydride | Trifluoroacetic acid (TFA) |

| Trityl | Trt | Trityl chloride | Mild acid (e.g., TFA) |

Impact of Imidazole Protection on Reactivity and Stereochemical Integrity

The protection of the imidazole ring significantly influences the reactivity of the histidine residue. An unprotected imidazole can act as a general base, promoting racemization of the C-terminal activated histidine during peptide coupling reactions. nih.gov By protecting the imidazole nitrogen, this intramolecular base catalysis is minimized, thereby preserving the stereochemical integrity of the amino acid.

Furthermore, the nature of the protecting group can affect the nucleophilicity and steric hindrance of the imidazole ring, influencing its participation in side reactions. For example, a bulky protecting group like trityl can sterically hinder unwanted interactions. The choice of protecting group is therefore crucial for controlling the reactivity and ensuring the desired outcome of the synthetic sequence. The presence of the imidazole ring also has a notable impact on the electrochemical properties of metal complexes, such as those with copper, which can be relevant in the context of biological systems. rsc.org

Chiral Synthesis and Stereochemical Control in Histidine Derivatives

Maintaining the stereochemical integrity of L-histidine is paramount in the synthesis of biologically active peptides. The inherent chirality of amino acids can be exploited to control the stereochemistry of subsequent reactions. Asymmetric synthesis strategies are employed to create new stereocenters with a high degree of enantioselectivity.

For instance, the O'Donnell asymmetric amino acid synthesis provides a method for preparing L-histidine derivatives under mild conditions with high enantiomeric excess. researchgate.net This approach often involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. The development of new chiral targets containing central, orientational, and turbo chirality has expanded the toolbox for creating complex amino acid derivatives. nih.gov

The functionalization of surfaces with chiral amino acid derivatives is another area of active research, with applications in enantioselective processes. rsc.org The ability to control the covalent attachment of chiral moieties to solid supports is crucial for developing new materials with specific recognition properties.

Enantioselective Synthesis Pathways (e.g., O'Donnell Conditions)

The enantioselective synthesis of α-amino acids, including the precursor to Benzyl L-histidinate, can be effectively achieved using the O'Donnell asymmetric amino acid synthesis. organic-chemistry.orgresearchgate.net This method often involves the alkylation of a Schiff base of glycine (B1666218) benzyl ester under phase-transfer catalysis (PTC) conditions. organic-chemistry.orgscispace.comub.edu The use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, facilitates the formation of one enantiomer over the other. organic-chemistry.orgscispace.com

The general approach involves the reaction of an achiral glycine imine substrate with a suitable electrophile in a biphasic system. The chiral catalyst transports the enolate from the aqueous phase to the organic phase, where the alkylation occurs in an enantioselective manner. organic-chemistry.org For the synthesis of a histidine derivative, a protected chloromethylimidazole species can be used as the electrophile. researchgate.netresearchgate.net The reaction is performed under mild conditions, which contributes to high yields and excellent enantiomeric excess, often exceeding 99%. researchgate.netresearchgate.net

Key Features of the O'Donnell Amino Acid Synthesis:

| Feature | Description |

|---|---|

| Substrate | Achiral Schiff base of a glycine alkyl ester (e.g., benzyl ester). organic-chemistry.org |

| Catalyst | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivatives). scispace.com |

| Conditions | Biphasic system (e.g., organic solvent and aqueous base) under basic conditions. organic-chemistry.org |

| Advantages | Mild reaction conditions, high enantioselectivity, and applicability to a wide range of amino acids. researchgate.net |

Derivatization Reactions and Novel Compound Synthesis

The unique structure of Benzyl L-histidinate dihydrochloride makes it a valuable starting material for the synthesis of a variety of novel compounds and complex molecules.

Formation of Complex Molecules and Analogues (e.g., Imidazopyridine Derivatives, N-Methacryloyl Histidine Esters, Acryloyl Derivatives)

Imidazopyridine Derivatives: Imidazopyridines are a class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gove3s-conferences.orgunito.it The synthesis of imidazopyridine derivatives can be achieved through various synthetic routes, including those that may utilize amino acid precursors. unito.it While direct synthesis from Benzyl L-histidinate is not extensively detailed, analogous reactions involving the condensation of 2-aminopyridine (B139424) derivatives with α-halocarbonyl compounds provide a template for such transformations. e3s-conferences.org The imidazole and amino functionalities of histidine could potentially be elaborated to form the fused imidazopyridine ring system.

N-Methacryloyl and Acryloyl Derivatives: The amino group of Benzyl L-histidinate can be readily acylated to produce N-methacryloyl and acryloyl derivatives. These reactions typically involve the treatment of the histidine ester with methacryloyl chloride or acryloyl chloride in the presence of a base to neutralize the generated HCl. The resulting monomers can be polymerized to create functional polymers with histidine side chains. rsc.orgresearchgate.netnih.gov The synthesis of N-acryloyl-L-histidine has been reported, and a similar methodology can be applied to the benzyl ester. researchgate.netnih.gov These acryloyl derivatives are valuable in materials science for the development of biocompatible and pH-responsive hydrogels. researchgate.net

| Derivative | Synthetic Precursor | Potential Application |

| Imidazopyridine Derivatives | Benzyl L-histidinate | Medicinal Chemistry nih.gove3s-conferences.org |

| N-Methacryloyl Histidine Benzyl Ester | Methacryloyl chloride | Polymer synthesis rsc.orgresearchgate.net |

| Acryloyl Histidine Benzyl Ester | Acryloyl chloride | pH-responsive materials researchgate.netnih.gov |

Isotopic Labeling Strategies for Mechanistic Studies (e.g., ¹³C, ¹⁵N Incorporation)

Isotopically labeled amino acids are invaluable tools for studying reaction mechanisms and protein structure and function. Benzyl L-histidinate can be synthesized with stable isotopes such as ¹³C and ¹⁵N incorporated at specific positions.

The O'Donnell synthesis is particularly well-suited for the preparation of isotopically labeled L-histidine derivatives. researchgate.netresearchgate.net By starting with isotopically labeled precursors, such as ¹³C-labeled thiocyanate, it is possible to introduce the label into the imidazole ring of histidine with high efficiency. researchgate.netresearchgate.net For example, the synthesis of 2'-¹³C-L-Histidine has been achieved with 99% ¹³C incorporation. researchgate.net This approach allows for the site-specific labeling of any carbon or nitrogen atom in the histidine molecule.

These labeled compounds are crucial for a variety of biophysical techniques, including NMR spectroscopy and mass spectrometry, to probe enzymatic mechanisms and protein dynamics at an atomic level. researchgate.net

Role and Applications in Advanced Peptide and Protein Synthesis Research

Integration as a C-Terminal Building Block in Peptide Synthesis

The primary role of Benzyl (B1604629) L-histidinate dihydrochloride (B599025) in peptide synthesis is to serve as the starting point, or the C-terminal residue, of a new peptide chain. The benzyl ester effectively blocks the carboxylic acid function, preventing it from reacting while the peptide is elongated from the N-terminus.

In solution-phase peptide synthesis (SPPS), peptide chains are assembled sequentially in a homogenous solvent system. This classical approach remains relevant for the large-scale production of certain peptides. chimia.ch The benzyloxycarbonyl (Cbz or Z) group has long been utilized as an N-terminal protecting group in solution-phase synthesis, and the complementary use of a benzyl ester for C-terminal protection is a well-established strategy. peptide.com

The synthesis process begins with Benzyl L-histidinate dihydrochloride, which is first neutralized to its free base form. Subsequently, its alpha-amino group is protected, often with a group like Boc (tert-butyloxycarbonyl), to prevent self-polymerization. The imidazole (B134444) side chain of histidine also requires protection (e.g., with a tosyl group) to avoid side reactions. nih.gov The resulting fully protected histidine derivative is then ready for the first coupling step, where the N-terminal protecting group of another amino acid is removed, and the two are joined via a peptide bond. This cycle of deprotection and coupling is repeated to build the peptide chain. The benzyl ester is stable throughout these steps and is typically removed at the end of the synthesis via catalytic hydrogenation.

Solid-phase peptide synthesis (SPPS) has become the dominant method for peptide production due to its efficiency and ease of automation. nbinno.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. nbinno.compeptide.com

While the direct use of this compound to anchor the first amino acid is not the most common approach, benzyl groups are integral to SPPS in other ways. For instance, in the Boc/Bzl protection scheme, temporary Boc groups protect the N-terminus while more stable benzyl-based groups protect amino acid side chains. peptide.com More directly, Benzyl L-histidinate can be used as a precursor to synthesize other histidine derivatives that are specifically designed for SPPS, such as N-α-Fmoc-N-im-trityl-L-histidine. morressier.comresearchgate.net Furthermore, benzyl ester protection is employed in fragment condensation strategies, where protected peptide segments are synthesized on a resin, cleaved, and then coupled together in solution to form the final, larger peptide. peptide.com

Histidine Residue Incorporation and Protecting Group Considerations in Polypeptide Assembly

Histidine is one of the most challenging amino acids to work with in peptide synthesis. Its imidazole side chain is nucleophilic and can cause undesirable side reactions, such as acylation, during coupling steps. A more significant issue is that the imidazole group can catalyze the racemization of the activated histidine residue, leading to a loss of stereochemical integrity in the final peptide. peptide.com

To overcome these challenges, a robust protecting group strategy is essential. This compound addresses the protection of the C-terminus. For successful incorporation into a growing polypeptide chain, two other key functional groups must also be protected:

α-Amino Group: This group is temporarily protected to control the direction of peptide bond formation. The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which define the two major strategies in SPPS. peptide.com

The benzyl group itself, used for side-chain protection of amino acids like serine, threonine, and tyrosine, is stable to the piperidine (B6355638) used for Fmoc removal but can be partially removed by the trifluoroacetic acid (TFA) used in Boc-SPPS deprotection steps. peptide.com This makes benzyl side-chain protection more suitable for Fmoc-based strategies or for synthesizing shorter peptides using the Boc method. peptide.com

Table 1: Protecting Groups for L-Histidine in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Synthetic Strategy | Cleavage Conditions |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc/tBu SPPS | Base (e.g., Piperidine) |

| tert-Butyloxycarbonyl | Boc | Boc/Bzl SPPS | Acid (e.g., TFA) | |

| Benzyloxycarbonyl | Z or Cbz | Solution-Phase | Catalytic Hydrogenation, HBr/AcOH | |

| Carboxyl | Benzyl ester | Bzl | Solution-Phase, Fragment Condensation | Catalytic Hydrogenation, Strong Acid |

| tert-Butyl ester | tBu | Fmoc/tBu SPPS | Strong Acid (e.g., TFA) | |

| Imidazole Side Chain | Trityl | Trt | Fmoc/tBu SPPS | Acid (e.g., TFA) |

| Benzyloxymethyl | Bom | Boc/Bzl SPPS | Strong Acid (e.g., HF) | |

| Tosyl | Tos | Boc/Bzl SPPS | Strong Acid (e.g., HF) | |

| 2,4-Dinitrophenyl | Dnp | Boc/Bzl SPPS | Thiolysis (e.g., Thiophenol) |

Research on Conformation and Interactions of Peptides Containing Benzyl-Protected Histidine

The protecting groups used during peptide synthesis are not merely inert shields; they can influence the properties of the intermediate and final peptide. The introduction of a bulky, aromatic group like benzyl can have significant steric and electronic effects, potentially altering the peptide's conformation.

A notable example of the functional impact of a benzyl group on a histidine residue comes from structure-activity relationship studies of CGRP(8-37), an antagonist of the calcitonin gene-related peptide (CGRP) receptor. morressier.com Research demonstrated that the benzylation of the histidine residue at position 10 of this peptide increased its antagonistic potency by 10- to 100-fold. morressier.com This dramatic enhancement in biological activity strongly suggests that the benzyl group induces a conformational change in the peptide, leading to a more favorable interaction with its receptor target. Such findings underscore that protecting groups can be leveraged not only for synthesis but also as a tool to probe and modulate the structural and functional properties of peptides.

Applications in Medicinal Chemistry Research and Drug Design

Investigation in the Development of Enzyme Inhibitors and Receptor Modulators

The structural framework of histidine is frequently exploited in the design of enzyme inhibitors and receptor modulators. The imidazole (B134444) ring is a key feature in the active sites of many enzymes, and molecules that mimic this structure can act as competitive inhibitors. researchgate.net For instance, derivatives of histidine are investigated as inhibitors for enzymes like histidine decarboxylase (HDC), which is responsible for the synthesis of histamine (B1213489). esmed.org By inhibiting HDC, the levels of histamine can be controlled, which is a therapeutic strategy for managing allergic reactions and inflammation. esmed.org

Histidine derivatives also play a role in modulating receptor activity. For example, L-histidine can influence blood pressure by acting on central histamine H3 receptors, demonstrating its role in receptor modulation. nih.gov The histaminergic system is a target for therapeutic intervention in cerebral ischemia, where histidine and its metabolite histamine have been shown to provide neuroprotection through H2 receptor-mediated pathways. nih.govresearchgate.net Furthermore, compounds like Nα-Benzyl-L-histidine methyl ester dihydrochloride (B599025) have shown potential in the development of receptor modulators for treating various diseases. chemimpex.com

| Target | Compound Type | Therapeutic Rationale |

| Histidine Decarboxylase (HDC) | Histidine derivatives | Inhibition reduces histamine synthesis, offering potential treatment for allergies and inflammation. esmed.org |

| Histamine H3 Receptors | L-histidine | Modulation can lead to antihypertensive effects by attenuating sympathetic output. nih.gov |

| Histamine H2 Receptors | Histidine/Histamine | Activation promotes astrocyte migration, offering neuroprotection after cerebral ischemia. nih.govresearchgate.net |

Role as a Potential Ligand in Early Drug Discovery

In the initial phases of drug discovery, identifying molecules that can bind effectively to a biological target is paramount. Benzyl (B1604629) L-histidinate dihydrochloride and its analogs serve as valuable ligands for this purpose. chemimpex.com The benzyl group can enhance properties like solubility and stability, while the core histidine structure provides the necessary functional groups for target binding. chemimpex.com

Histidine's imidazole side chain is frequently found in the binding sites of proteins and can interact with small molecule ligands. nih.gov This makes histidine derivatives excellent candidates for screening libraries in the search for new drug leads. nih.gov L-histidine itself is recognized as a metabolite ligand that interacts with various biological targets. guidetopharmacology.org The ability of compounds like Nα-Benzyl-L-histidine methyl ester dihydrochloride to act as a potential ligand facilitates the exploration of new therapeutic avenues by allowing for enhanced interactions with biological targets. chemimpex.com

Strategies for Designing More Effective Drugs and Targeted Therapies Utilizing Histidine Derivatives

The development of more effective and targeted drugs often relies on the strategic modification of known scaffolds. Histidine provides a versatile template for such modifications. researchgate.net One key strategy is covalent targeting, where a reactive group is incorporated into the ligand to form a permanent bond with the target protein. rsc.org The histidine residue in a protein's binding site is an attractive, yet underexploited, target for such covalent drugs due to the desirable nucleophilicity of its imidazole side chain. nih.govrsc.org

Designing drugs that covalently target histidine can lead to enhanced potency and a longer duration of action. rsc.org This approach has been used to develop covalent modulators for proteins like cereblon and Mcl-1. nih.govnih.govnih.gov Furthermore, functionalizing the ring of the histidine molecule can significantly alter its chemical and physical properties, leading to the development of bioactive peptides with improved drug-like characteristics. researchgate.net By creating derivatives with specific substitutions, researchers can fine-tune the binding affinity and selectivity of the molecule for its intended target, a core principle in rational drug design. researchgate.net

Synthesis of Novel Compounds with Improved Efficacy and Specificity for Research Purposes

The synthesis of novel compounds is a cornerstone of medicinal chemistry research. Benzyl L-histidinate dihydrochloride can serve as a starting material or an intermediate in the synthesis of more complex molecules. chemimpex.comresearchgate.net Synthetic strategies are continually being developed to create new histidine derivatives with enhanced properties. For instance, methods have been established for the synthesis of L-histidine that is specifically labeled with stable isotopes, which is valuable for mechanistic studies. researchgate.netresearchgate.net

Research has focused on synthesizing novel compounds like N-Benzyl piperidine (B6355638) derivatives as dual inhibitors of enzymes implicated in Alzheimer's disease. nih.gov Similarly, the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has yielded new anticancer agents. nih.gov The goal of these synthetic efforts is to produce compounds with improved efficacy and greater specificity for their biological targets, thereby reducing off-target effects. nih.gov The ability to synthesize a diverse array of histidine-based compounds allows researchers to systematically explore how structural modifications impact biological activity. nih.govnih.gov

| Synthetic Compound Class | Therapeutic Target/Application | Key Feature |

| L-histidine Isotopomers | Mechanistic studies | Stable isotope labeling for tracking metabolic pathways. researchgate.netresearchgate.net |

| N-Benzyl piperidine derivatives | Alzheimer's Disease (HDAC/AChE inhibitors) | Dual-target inhibition. nih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | Cancer (Anticancer agents) | Novel scaffold with anti-proliferative activity. nih.gov |

| Histidine Kinase Inhibitors | Bacterial Infections | Targeting two-component signal transduction systems. nih.gov |

Structure-Activity Relationship (SAR) Studies of Benzyl L-histidinate Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of Benzyl L-histidinate, SAR studies help to identify the key structural features required for interaction with a specific target. researchgate.net For example, in the development of antihistamines, SAR analysis of various compounds helps to predict their activity at histamine H1, H2, and H3 receptors. nih.gov

By systematically altering different parts of the molecule, such as the benzyl group or the ester function, and observing the effect on biological activity, researchers can build a model of the pharmacophore—the essential features for biological activity. nih.gov For instance, studies on other benzyl-containing compounds have shown that substitutions on the benzyl ring can significantly impact inhibitory activity. nih.gov This information is crucial for optimizing lead compounds to improve their potency and selectivity. mdpi.com

Research into Neurological and Metabolic Disorder Pathways Using Histidine Esters

Histidine and its esters are actively being researched for their roles in neurological and metabolic disorders. researchgate.netrsc.org Histidine is a precursor to the neurotransmitter histamine, which is involved in various physiological processes in the brain. researchgate.netnih.gov Research has shown that histidine administration can provide long-term neuroprotection after cerebral ischemia and may alleviate cognitive impairments associated with chronic cerebral hypoperfusion. nih.govnih.gov Studies using human cerebral organoid models have also investigated the effects of histidine on neurodevelopment. mdpi.com L-histidine and its derivative L-carnosine have demonstrated anti-brain aging effects in cellular models. nih.gov

In the context of metabolic disorders, histidine metabolism has been linked to conditions like metabolic syndrome and obesity. creative-proteomics.comnih.gov Supplementation with histidine has been shown to improve insulin (B600854) resistance and reduce inflammation in obese individuals. nih.govatlantis-press.com Histidine-containing dipeptides like carnosine have protective effects against the progression of metabolic syndrome. nih.gov The use of histidine esters in research helps to elucidate the complex metabolic pathways and identify potential therapeutic targets for these widespread conditions. researchgate.net

Mechanistic Investigations and Biochemical Research Applications

Exploration of Enzyme Catalysis and Substrate Interactions

The unique properties of benzyl (B1604629) L-histidinate dihydrochloride (B599025) make it a useful compound for investigating the intricacies of enzyme catalysis and the nature of substrate interactions. By modifying the carboxyl group of L-histidine, researchers can probe the specific contributions of the imidazole (B134444) side chain to enzymatic reactions.

Histidine residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis, often acting as proton donors or acceptors. The imidazole side chain of histidine has a pKa near physiological pH, allowing it to function effectively as a proton shuttle in a variety of enzymatic reactions. tandfonline.com This ability is fundamental to the mechanisms of many enzymes, including hydrolases, transferases, and oxidoreductases.

While direct studies using Benzyl L-histidinate dihydrochloride to probe proton shuttling are not extensively documented, research on related histidine derivatives provides insight into its potential applications. For instance, studies on L-benzyloxycarbonyl histidine (Z-L-His) have been used to construct esterase mimics, highlighting the catalytic role of the protected histidine moiety. chemimpex.com The benzyl group in such compounds allows researchers to isolate the function of the imidazole ring in catalytic processes. By protecting the carboxyl group, the benzyl ester ensures that any observed catalytic activity can be attributed primarily to the imidazole side chain's ability to participate in acid-base catalysis. This is crucial for understanding how histidine residues facilitate reactions by stabilizing transition states and mediating proton transfer.

This compound and its analogs are employed in enzyme kinetics studies to understand substrate specificity and reaction mechanisms. The benzyl ester group can influence the affinity of the molecule for the enzyme's active site and can serve as a substrate for various enzymes, particularly esterases.

In a study investigating a novel Histidine Ammonia-Lyase (HAL) from Geobacillus kaustophilus, various homologous substrates to L-histidine were tested to explore the enzyme's promiscuity. researchgate.net While Benzyl L-histidinate was not specifically mentioned, related compounds like L-histidine methyl ester were used to probe the enzyme's active site and determine kinetic parameters. Such studies help in mapping the structural and chemical requirements for substrate binding and turnover.

Furthermore, research on the chemoenzymatic polymerization of amino acids has shown that the benzyl ester group can enhance the affinity of a substrate for the enzyme catalyst. pnas.org In studies using the cysteine protease papain, L-alanine benzyl ester demonstrated enhanced reaction efficiency compared to methyl or ethyl esters. This suggests that the bulky, hydrophobic benzyl group can promote favorable interactions within the enzyme's active site, thereby influencing the kinetics of the reaction. These findings provide a rationale for using benzyl-protected amino acids like Benzyl L-histidinate to study enzyme mechanisms and to serve as effective substrates in specific enzymatic assays.

A study on esterase mimics constructed from L-benzyloxycarbonyl histidine (Z-L-His) and zinc ions demonstrated that these assemblies follow Michaelis-Menten kinetics. chemimpex.com The catalytic efficiency of the Z-L-His/Zn2+ complex in hydrolyzing p-nitrophenyl acetate (B1210297) (pNPA) and p-nitrophenyl butyrate (B1204436) (pNPB) was comparable to that of natural enzymes.

| Catalyst | Substrate | K_m (mM) | V_max (μM/min) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Z-L-His/Zn²⁺ | pNPA | 1.18 | 1.55 | 0.026 | 21.8 |

| Z-L-His/Zn²⁺ | pNPB | 0.89 | 0.89 | 0.015 | 16.7 |

Studies on Protein-Ligand Binding and Molecular Recognition Involving Histidine Residues

The imidazole side chain of histidine is frequently involved in molecular recognition and protein-ligand binding through hydrogen bonding, electrostatic interactions, and coordination with metal ions. This compound can be utilized as a molecular probe to investigate these interactions. The benzyl protection of the carboxyl group allows for the specific study of the imidazole ring's contribution to binding affinity and specificity.

In research concerning protein-ligand interactions, understanding the protonation state of histidine residues is critical. gcwgandhinagar.com The binding of ligands can be significantly affected by the charge and hydrogen-bonding capacity of the imidazole ring. By using a derivative like Benzyl L-histidinate, where other reactive groups are masked, researchers can focus on the role of the imidazole moiety in the binding pocket. For example, in the study of bacterial periplasmic histidine-binding proteins (HisJ), the tight binding of histidine involves a network of hydrogen bonds and hydrophobic interactions with the imidazole ring. nih.gov While these studies use native L-histidine, the principles of interaction can be further dissected using derivatives. The benzyl group could potentially introduce new steric or hydrophobic interactions, providing a means to probe the space and chemical nature of the binding pocket.

Furthermore, covalent inhibitors targeting histidine residues are being developed to modulate protein-protein interactions. mdpi.com The design and synthesis of such inhibitors often involve protected amino acids to achieve specificity. Benzyl-protected histidines can serve as precursors in the synthesis of these targeted therapeutic agents.

Investigation of Complex Biological Processes and Metabolic Pathways

Protected amino acids, including benzyl esters of L-histidine, are instrumental in the synthesis of peptides and other biomolecules used to study complex biological processes. chemimpex.com In peptide synthesis, the benzyl ester serves as a protecting group for the C-terminus, preventing unwanted side reactions and allowing for the sequential addition of other amino acids. tandfonline.comnih.gov This is crucial for creating specific peptide sequences that can be used to probe protein function, map signaling pathways, or act as enzyme inhibitors.

Isotopically labeled amino acids are powerful tools for tracing metabolic pathways. pnas.orgnih.gov While direct studies using isotopically labeled this compound are not prevalent, the synthesis of labeled L-histidine has been developed, which can then be converted to its benzyl ester derivative. nih.gov For instance, 13C-labeled L-histidine can be used to follow the fate of histidine in cellular metabolism, identifying the by-products and downstream metabolites. pnas.org The use of a protected form like the benzyl ester could be advantageous in specific experimental setups, for example, to improve cell permeability or to target the molecule to particular cellular compartments before the protecting group is cleaved by intracellular esterases.

The metabolism of histidine itself leads to several important biomolecules, including histamine (B1213489) and carnosine, which are involved in neurotransmission, immune responses, and antioxidant defense. nih.govnih.gov The study of these pathways often requires the use of modified precursors to understand the regulatory mechanisms and enzymatic steps involved.

Metal Ion Binding Research in Metalloproteins and Metalloenzymes

The imidazole side chain of histidine is one of the most common ligands for metal ions in metalloproteins and metalloenzymes. nih.govnih.gov Histidine's ability to coordinate with a variety of metal ions, including zinc, copper, iron, and nickel, is fundamental to the structure and function of these proteins. This compound can be used in model systems to study the coordination chemistry of the histidine-metal ion interaction.

Research on the formation constants of metal complexes with N3-benzyl-L-histidine has provided valuable data on the stability and stereoselectivity of these interactions. researchgate.net Such studies help to elucidate the principles governing metal ion binding in the more complex environment of a protein. The benzyl group can influence the electronic properties and steric accessibility of the imidazole nitrogen atoms, thereby modulating the affinity and geometry of metal coordination.

In the design of de novo metalloenzymes, the orientation and coordination of histidine residues are critical for creating a functional active site. chemimpex.com Studies have shown that the electrostatic environment created by the surrounding protein scaffold can influence the geometry of the histidine-metal coordination complex, which in turn affects the enzyme's catalytic activity. Using protected histidine derivatives in the synthesis of these artificial enzymes allows for precise control over the structure of the metal-binding site.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Benzyl (B1604629) L-histidinate dihydrochloride (B599025). It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer precise insights into the molecular structure by mapping the chemical environment of each hydrogen and carbon atom.

In ¹H-NMR, the spectrum of Benzyl L-histidinate dihydrochloride is expected to show distinct signals corresponding to the protons of the histidine moiety and the benzyl group. The aromatic protons of the benzyl group typically appear in the downfield region (around 7.3-7.5 ppm), while the protons on the imidazole (B134444) ring of histidine also resonate in this region (around 7.5 and 8.7 ppm). researchgate.net The benzylic protons (CH₂) adjacent to the ester oxygen would likely produce a singlet around 5.2 ppm. The α-proton and β-protons of the histidine backbone would appear further upfield.

In ¹³C-NMR, the carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons of the benzyl and imidazole rings resonate between approximately 115 and 140 ppm. The aliphatic carbons, including the α-carbon and β-carbon of the histidine structure, appear at higher field strengths. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for Benzyl L-histidinate Moiety

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole C2-H | ~8.7 | Singlet |

| Imidazole C5-H | ~7.5 | Singlet |

| Benzyl Aromatic | ~7.3-7.5 | Multiplet |

| Benzyl CH₂ | ~5.2 | Singlet |

| Histidine α-CH | ~4.1 | Triplet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for Benzyl L-histidinate Moiety

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl | ~170 |

| Benzyl Aromatic | ~128-135 |

| Imidazole Aromatic | ~117-136 |

| Benzyl CH₂ | ~67 |

| Histidine α-CH | ~53 |

Isotopic labeling is a powerful technique used to simplify complex NMR spectra and to probe specific structural or dynamic features of a molecule. In the context of this compound, isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be strategically incorporated.

¹³C Labeling : Uniform or selective ¹³C enrichment enhances signal intensity in ¹³C-NMR, which is crucial as ¹³C has a low natural abundance (~1.1%). nih.gov Selectively labeling the imidazole ring carbons, for instance, can help in studying the side-chain dynamics and protonation states under different conditions. nih.gov

¹⁵N Labeling : Incorporating ¹⁵N into the imidazole ring and the α-amino group allows for the use of ¹⁵N-NMR spectroscopy. This is particularly useful for directly observing the protonation state of the nitrogen atoms in the imidazole ring, which is often central to the biological function of histidine residues in larger peptides. researchgate.net

Deuterium (B1214612) (²H) Labeling : Replacing protons with deuterium simplifies ¹H-NMR spectra by removing corresponding signals and eliminating their coupling effects. nih.gov Perdeuteration, combined with uniform ¹³C and ¹⁵N labeling, is a strategy used to obtain high-resolution spectra of larger molecules by removing ¹H dipolar coupling, a significant cause of line broadening.

The use of these isotopically labeled analogues facilitates more advanced NMR experiments for detailed structural and conformational analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of the uncharged L-Histidine benzyl ester is 245.28 g/mol . scbt.com The dihydrochloride salt would have a corresponding higher molecular weight.

Under techniques like Electrospray Ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For Benzyl L-histidinate, characteristic fragmentation pathways would include:

Loss of the benzyl group : Cleavage of the ester bond can lead to the loss of a benzyl radical or toluene.

Cleavage of the histidine side chain : Fragmentation of the imidazole ring is a common pathway for histidine-containing compounds.

Formation of b and y ions : If treated as a simple peptide derivative, cleavage along the amino acid backbone can occur, producing characteristic fragment ions. nih.gov The presence of a basic histidine side chain is known to influence fragmentation patterns significantly. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are dependent on its structure and bonding.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching : Broad bands in the region of 3000-3400 cm⁻¹ corresponding to the amine and imidazole N-H groups.

C-H stretching : Signals around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

C=O stretching : A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C=C and C=N stretching : Aromatic ring stretching vibrations from both the benzyl and imidazole groups would appear in the 1450-1600 cm⁻¹ region. nih.gov

C-O stretching : Vibrations corresponding to the ester C-O bond would be found in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would complement the IR data, with strong signals expected for the aromatic ring vibrations of the benzyl and imidazole moieties. researchgate.net Studies on L-histidine hydrochloride monohydrate show characteristic Raman bands associated with the imidazole ring and the C-C backbone, which would also be present in the benzyl ester derivative. researchgate.net The C2-D stretch in a deuterated imidazole ring has been used as a sensitive Raman probe to determine the protonation state of histidine. ruc.dk

Table 3: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3000-3400 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |

| Ester C=O Stretch | 1730-1750 (strong) | Moderate |

| Aromatic Ring Stretch | 1450-1600 | 1450-1600 (strong) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of amino acids and their derivatives. For this compound, a reversed-phase (RP-HPLC) method would be a common choice.

Column : A C8 or C18 silica-based column is typically used for separating moderately polar compounds.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape.

Detection : UV detection is suitable due to the presence of the aromatic benzyl and imidazole rings. A detection wavelength in the range of 200-220 nm would provide good sensitivity. sielc.comsielc.com

Purity Assessment : The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that can be effective for retaining and separating highly polar compounds like amino acids and their salts. jocpr.com

Table 4: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for the real-time monitoring of chemical reactions, offering a rapid, cost-effective, and straightforward method to assess the progress of a synthesis. In the context of preparing this compound, TLC is instrumental in tracking the conversion of the starting material, L-histidine, to its corresponding benzyl ester. This is achieved by observing the disappearance of the reactant spot and the concurrent appearance of the product spot on the TLC plate.

The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). The separation allows for the qualitative assessment of a reaction's progress.

Stationary and Mobile Phases

For the analysis of amino acids and their derivatives, such as this compound, silica gel 60 F254 plates are a commonly employed stationary phase. The choice of the mobile phase, or eluent, is critical for achieving effective separation between the starting material and the product. Due to the significant difference in polarity between the free amino acid (L-histidine) and its ester form (Benzyl L-histidinate), a range of solvent systems can be utilized. L-histidine is highly polar, while the benzyl ester is considerably more nonpolar. This polarity difference is the key to their separation on a TLC plate.

Commonly used mobile phase systems for the TLC analysis of histidine and its derivatives include mixtures of a nonpolar solvent, a polar solvent, and often an acid or base to improve spot shape and resolution.

Reaction Monitoring in Practice

To monitor the esterification of L-histidine to form Benzyl L-histidinate, a small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate alongside reference spots of the starting material (L-histidine) and, if available, the pure product. The plate is then developed in a suitable mobile phase.

As the reaction proceeds, the intensity of the L-histidine spot will diminish, while the intensity of the new, higher-Rf product spot will increase. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.

The Retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The less polar compound will travel further up the plate, resulting in a higher Rf value. Therefore, Benzyl L-histidinate would be expected to have a significantly higher Rf value than L-histidine in most solvent systems.

Illustrative Data for TLC-Based Reaction Monitoring

While specific experimental Rf values for this compound are not extensively documented in publicly available literature, the following table illustrates the expected separation based on the known behavior of amino acids and their esters in common TLC systems.

Table 1: Representative Rf Values in Different Mobile Phases

| Compound | Mobile Phase System | Stationary Phase | Expected Rf Value |

| L-Histidine | n-Butanol : Acetic Acid : Water (4:1:1) | Silica Gel | ~ 0.20 |

| Benzyl L-histidinate | n-Butanol : Acetic Acid : Water (4:1:1) | Silica Gel | > 0.50 (estimated) |

| L-Histidine | Chloroform : Methanol (1:1) | Silica Gel | ~ 0.15 |

| Benzyl L-histidinate | Chloroform : Methanol (1:1) | Silica Gel | > 0.60 (estimated) |

Note: The Rf values for Benzyl L-histidinate are estimated based on the general principles of chromatography, where esterification significantly reduces polarity and increases the Rf value compared to the parent amino acid.

Visualization Techniques

Since amino acids and their derivatives are often colorless, a visualization step is necessary to observe the spots on the TLC plate after development. Several methods are commonly used:

UV Light: If the TLC plates contain a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots under a UV lamp. The benzyl group in Benzyl L-histidinate allows for UV visualization.

Ninhydrin (B49086) Stain: This is a highly sensitive stain for primary and secondary amines. When sprayed with a ninhydrin solution and gently heated, amino acids and their esters produce a characteristic purple or yellowish color. This is a destructive method.

Potassium Permanganate (B83412) (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized. The plate is dipped in or sprayed with a solution of potassium permanganate. Compounds that react will appear as yellow or brown spots on a purple background. This is also a destructive method.

The choice of visualization method depends on the nature of the compounds and whether the sample needs to be recovered from the TLC plate. For simple reaction monitoring, destructive methods like ninhydrin or permanganate staining are highly effective.

Theoretical and Computational Studies on Benzyl L Histidinate Dihydrochloride and Analogues

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. These methods provide information about molecular orbitals, charge distribution, and other electronic properties.

DFT calculations have been employed to study the structural, electronic, and optical properties of L-histidine crystals. researchgate.net These studies often use functionals like the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA). researchgate.net For L-histidine, the electronic structure is significantly influenced by the p-orbitals of carbon atoms and the s-orbital of hydrogen atoms, which are key sites for chemical interactions. researchgate.net

Ab initio and DFT calculations have also been used to investigate the different protonation forms of histidine. researchgate.net The electronic properties of histidine are crucial for its role in biological systems, and computational studies help in understanding these properties in various environments. mdpi.com For instance, DFT calculations can reveal that for histidine, the π-tautomer can be energetically more favorable than the τ-tautomer in certain conditions. rsc.org

Table 1: Comparison of X-ray and DFT calculated bond lengths and angles for a related benzyl (B1604629) derivative. nih.gov

| Parameter | X-ray (Å or °) | DFT (Å or °) |

| C1-N1 | 1.383(2) | 1.378 |

| C1-O1 | 1.226(2) | 1.214 |

| C1-C2 | 1.451(2) | 1.455 |

| C7-O2 | 1.341(2) | 1.355 |

| C7-O3 | 1.205(2) | 1.211 |

| C7-C13 | 1.480(2) | 1.478 |

| O1-C1-N1 | 122.0(1) | 122.2 |

| O1-C1-C2 | 122.1(1) | 122.1 |

| N1-C1-C2 | 115.9(1) | 115.7 |

| O3-C7-O2 | 124.0(1) | 123.7 |

| O3-C7-C13 | 124.9(1) | 125.0 |

| O2-C7-C13 | 111.1(1) | 111.3 |

This table is based on data for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and serves as an example of how DFT calculations are compared with experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules.

For histidine and its derivatives, MD simulations can be used to explore the different stable conformations in solution. researchgate.net The imidazole (B134444) side chain of histidine can rotate, leading to different conformers, and MD simulations can help understand the energetic barriers between these conformations. researchgate.net The choice of force field is crucial for the accuracy of MD simulations. nih.gov

In the context of Benzyl L-histidinate dihydrochloride (B599025), MD simulations could be employed to study the orientation of the benzyl group relative to the histidine backbone and how this is influenced by the solvent environment. The simulations could also provide insights into the dynamics of the protonated imidazole ring and the ammonium (B1175870) group and their interactions with chloride ions and solvent molecules. The stability of different conformations can be assessed by analyzing the simulation trajectories. nih.gov

The results from MD simulations can be used to generate conformational ensembles, which are important for understanding the molecule's behavior in solution and for predicting spectroscopic properties. rsc.org

Computational Approaches to Investigate Intermolecular Interactions in Solution (e.g., Kirkwood-Buff Theory)

Understanding the interactions between a solute and solvent, as well as between solute molecules themselves, is crucial for predicting the behavior of a compound in solution. The Kirkwood-Buff (KB) theory of solutions provides a rigorous framework for linking molecular distributions to thermodynamic properties. wikipedia.orgnih.gov

The KB theory uses Kirkwood-Buff integrals (KBIs), which are spatial integrals over the radial distribution function, to describe the excess or depletion of one molecular species around another. wikipedia.org This theory can be used to develop and validate force fields for molecular simulations, known as Kirkwood-Buff Force Fields (KBFF). k-state.edursc.org Such force fields are designed to accurately reproduce the experimental thermodynamic properties of solutions. rsc.org

For Benzyl L-histidinate dihydrochloride in an aqueous solution, KB theory could be used to quantify the interactions between the solute and water molecules, as well as the interactions between the solute ions (the protonated benzyl histidinate cation and the chloride anions). This would provide a detailed picture of the solvation structure and the thermodynamic consequences of these interactions. The theory can also be applied to understand how cosolvents might affect the solubility and aggregation of the compound. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions can be validated by comparison with experimental data, which helps in the interpretation of the experimental spectra. rsc.org

DFT calculations are commonly used to predict vibrational spectra. researchgate.net For histidine, computational studies have been successful in assigning the bands in its Raman and Raman optical activity (ROA) spectra. rsc.org The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). rsc.org

For this compound, DFT calculations could be used to predict its infrared and Raman spectra. This would involve optimizing the geometry of the molecule and then calculating the vibrational frequencies and intensities. The predicted spectra could then be compared with experimental spectra to confirm the structure of the compound and to understand how the vibrational modes are affected by the benzyl group and the dihydrochloride form. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation.

Table 2: Calculated C1s and N1s Binding Energies (BE) for Histidine at Different pH Values. rsc.org

| Atom | pH=1 BE (eV) | pH=7 BE (eV) | pH=13 BE (eV) |

| C1s | |||

| C(COO-) | 297.8 | 297.2 | 296.8 |

| Cα | 295.1 | 294.6 | 293.7 |

| Cβ | 292.8 | 292.4 | 291.6 |

| Cγ | 294.3 | 294.0 | 293.0 |

| Cδ | 295.6 | 295.4 | 294.5 |

| N1s | |||

| N(NH3+) | 412.3 | 411.8 | 410.1 |

| N(imidazole, protonated) | 412.0 | - | - |

| N(imidazole, deprotonated) | - | 410.9 | 409.8 |

| N(imidazole, other) | 410.8 | 410.3 | 409.2 |

This table shows theoretical binding energies for the core electrons of carbon and nitrogen in histidine at different protonation states, which can be correlated with experimental X-ray Photoelectron Spectroscopy (XPS) data. The values are shifted to align with experimental data. rsc.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally.

For reactions involving histidine and its derivatives, computational studies can elucidate the role of the histidine residue in enzyme catalysis. nih.govnih.gov For example, DFT calculations have been used to study the reaction mechanism of histidine ammonia-lyase, which involves the deamination of L-histidine. nih.govresearchgate.net These studies can identify the most plausible reaction pathway and the role of active site residues. nih.gov

In the context of this compound, computational methods could be used to study its reactivity. For instance, the mechanism of ester hydrolysis could be investigated by calculating the energy profile for the reaction, including the structures and energies of the transition states and intermediates. This would provide insights into the stability of the ester bond under different conditions. The reactivity of the imidazole ring, such as its susceptibility to electrophilic attack, could also be explored computationally. acs.org

Research on Broader Histidine Derivative Chemistry and Analogues

Synthesis and Research Applications of Histidine-Containing Dipeptides and Related Derivatives (e.g., Carnosine, Anserine)

Histidine-containing dipeptides (HCDs), such as carnosine (β-alanyl-L-histidine) and its methylated analogue anserine (B1665513) (β-alanyl-3-methyl-histidine), are naturally occurring compounds found in high concentrations in the muscle and brain tissues of vertebrates. nih.govresearchgate.net Their synthesis and biological functions are a significant area of research.

Synthesis: In vertebrates, carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the ATP-dependent enzyme carnosine synthase. researchgate.netrsc.org β-alanine is considered the rate-limiting precursor for this synthesis in muscle cells. nih.gov Anserine is subsequently synthesized through the methylation of carnosine, a reaction catalyzed by carnosine N-methyltransferase. rsc.orgwikipedia.org While most mammals can synthesize anserine, humans primarily obtain it exogenously through diet. researchgate.net

Enzymatic synthesis of these dipeptides has been studied in various animal models, including chicken pectoral muscle, which is an abundant source of carnosine synthase. rsc.org A different, ATP-independent enzyme capable of synthesizing carnosine and anserine has also been purified from Japanese eel muscle, though its activity requires significantly higher substrate concentrations than are physiologically normal. rsc.org

Research Applications: The biological roles of carnosine and anserine are multifaceted, making them subjects of extensive research for potential therapeutic applications. nih.gov Their primary functions include acting as intracellular pH buffers, antioxidants, and metal ion chelators. nih.govnih.govwikipedia.org

As antioxidants, they scavenge reactive oxygen species (ROS) and prevent the peroxidation of lipids in cell membranes, acting as water-soluble counterparts to lipid-soluble antioxidants like alpha-tocopherol. nih.govmdpi.com They have been shown to inhibit the formation of advanced glycation/lipoxidation end products (AGEs/ALEs), which are implicated in cellular dysfunction and chronic diseases. nih.gov Their ability to chelate heavy metals like copper further contributes to their antioxidant capacity. nih.govwikipedia.org

Research has explored a wide range of therapeutic uses for these dipeptides, including as antihypertensive agents, immunomodulators, and wound-healing promoters. nih.gov Studies have shown promise in treating senile cataracts in dogs and accelerating the healing of skin wounds and burns. nih.gov Furthermore, supplementation with carnosine and anserine has been investigated for its potential to improve cognitive function in the elderly and in individuals with mild cognitive impairment. mdpi.com

Interactive Table: Research Applications of Carnosine and Anserine

| Application Area | Observed Effects and Research Findings | References |

|---|---|---|

| Antioxidant Activity | Scavenges reactive oxygen species (ROS); prevents lipid peroxidation in cell membranes; reduces oxidative damage and improves the activity of antioxidant enzymes. | nih.govmdpi.comresearchgate.net |

| pH Buffering | Acts as a significant cytosolic buffering agent, particularly in muscle tissue during intense exercise. | nih.govnih.gov |

| Anti-glycation | Inhibits the formation of and reverses advanced glycation end products (AGEs), which are linked to diabetic complications and aging. | mdpi.comnih.gov |

| Neuroprotection | Shows potential protective effects against cognitive decline; improves global cognitive function and verbal memory in elderly subjects. | mdpi.commdpi.com |

| Metal Chelation | Binds to and chelates heavy metals such as copper, which can catalyze oxidative reactions. | nih.govwikipedia.org |

| Therapeutic Potential | Investigated for antihypertensive, immunomodulating, wound healing, and antineoplastic effects. Promising results in treating cataracts in dogs. | nih.gov |

Exploration of Imidazole (B134444) Ring Modifications and their Influence on Chemical Reactivity and Biological Activity

The imidazole ring of histidine is a versatile heterocyclic structure that is crucial to its chemical and biological properties. nih.gov It is aromatic, amphoteric (acting as both an acid and a base), and can exist in two tautomeric forms. scialert.net Modifications to this ring can profoundly influence the molecule's reactivity and biological activity, a strategy widely employed in medicinal chemistry. scialert.netresearchgate.net

Influence on Chemical Reactivity: The reactivity of the imidazole ring is governed by several factors. The two nitrogen atoms—one pyrrole-like and one pyridine-like—make the ring susceptible to both electrophilic and nucleophilic attack. researchgate.net The presence of substituents can significantly alter this reactivity; electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups reduce it. The ring's reactivity is also sensitive to pH and the solvent system used in a reaction. For instance, in acidic conditions, the ring becomes protonated, which can change its reactivity toward electrophiles.

Synthetic modifications allow for the introduction of various functional groups onto the imidazole ring. For example, radical-mediated chemoselective C-H alkylation has been developed to introduce substituents at the C-2 position of histidine residues within peptides. researchgate.net These modifications create novel chemical entities with altered physical and chemical properties, which can be used for catalysis, nanotechnology, and polymer chemistry. researchgate.netresearchgate.net

Influence on Biological Activity: The imidazole ring is a key component in many biologically active molecules and drugs, where it engages in various noncovalent interactions such as hydrogen bonding, coordination bonds, and π-π stacking to bind with enzymes and receptors. nih.govnih.gov Modifying the ring is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have shown that substituents on the imidazole ring can dictate biological outcomes. For example, in the context of anticancer agents, imidazole derivatives with electron-donating substituents may exhibit higher activity due to enhanced hydrophobic interactions with their target. Conversely, electron-withdrawing groups can facilitate binding to metalloproteins. The position of substituents is also critical; changing a substituent from the 1-position to the 3-position on the ring has been found to increase selectivity for certain cancer targets.

Modified imidazoles have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. scialert.netresearchgate.net For instance, certain substituted imidazoles show potent antibacterial activity against gram-negative bacteria, while others exhibit significant cytotoxic activity against cancer cell lines. scialert.net The ability to fine-tune the electronic and steric properties of the imidazole ring through synthetic modification makes it a privileged scaffold in the development of new therapeutic agents. researchgate.net

Investigation of Other Histidine Protecting Groups and Their Utility in Organic Synthesis

The synthesis of histidine-containing peptides is challenging due to the nucleophilic nature of the imidazole side chain, which can cause side reactions and racemization during peptide coupling. peptide.comnih.gov To overcome this, the imidazole ring must be temporarily blocked with a protecting group. This is particularly critical in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized peptide production. nbinno.com A variety of protecting groups have been developed, each with specific conditions for application and removal, allowing for their strategic use in complex synthetic routes. creative-peptides.comresearchgate.net

In addition to the benzyl (B1604629) group, several other protecting groups are commonly employed in both Boc (tert-Butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) based SPPS strategies. peptide.com

Common Histidine Protecting Groups:

Trityl (Trt): The bulky trityl group is a robust and widely used protecting group for the histidine side chain in Fmoc-SPPS. nbinno.comnbinno.com It effectively prevents the imidazole nitrogen from interfering with peptide bond formation. nbinno.com The Trt group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is labile to acid, typically removed during the final cleavage from the resin with reagents like trifluoroacetic acid (TFA). peptide.comnbinno.com Related trityl-based groups like Mmt (Monomethoxytrityl) and Mtt (4-methyltrityl) offer different levels of acid lability. peptide.com

tert-Butoxycarbonyl (Boc): In Boc-based SPPS, the Boc group can be used to protect the histidine side chain. However, this side-chain Boc group is removed under the same acidic conditions as the N-terminal Boc group, limiting its utility to the synthesis of short peptides or for introducing histidine near the N-terminus. peptide.com In the Fmoc strategy, the Boc group serves as a stable, acid-labile side-chain protecting group. creative-peptides.com

Tosyl (Tos): The p-Toluenesulfonyl group is a stable protecting group used in Boc chemistry. peptide.comcreative-peptides.com A notable characteristic of the Tos group is its lability to HOBt (Hydroxybenzotriazole), an additive often used in coupling reactions to reduce racemization. peptide.com

2,4-Dinitrophenyl (Dnp): The Dnp group is another protecting group used in Boc chemistry. It is highly effective at preventing racemization but requires removal by thiolysis (e.g., with thiophenol), which can be a disadvantage. peptide.com

Benzyloxymethyl (Bom): The Bom group is stable to the conditions of Boc-SPPS and is removed during the final cleavage step with strong acids like HF. peptide.com

Interactive Table: Common Protecting Groups for the Histidine Side Chain

| Protecting Group | Abbreviation | Common Synthetic Strategy | Cleavage Conditions | Key Features | References |

|---|---|---|---|---|---|

| Trityl | Trt | Fmoc-SPPS | Acid-labile (e.g., high % TFA) | Bulky group, stable to base, prevents side reactions and racemization. | peptide.comnbinno.comnbinno.com |

| tert-Butoxycarbonyl | Boc | Boc-SPPS / Fmoc-SPPS | Acid-labile (e.g., TFA) | In Boc chemistry, removed with N-terminal Boc. In Fmoc chemistry, serves as a stable side-chain protector. | peptide.comcreative-peptides.com |

| Tosyl | Tos | Boc-SPPS | HOBt; Na/liquid ammonia | Very stable group, but labile to HOBt used in coupling steps. | peptide.comcreative-peptides.com |

| 2,4-Dinitrophenyl | Dnp | Boc-SPPS | Thiolysis (e.g., thiophenol) | Excellent for preventing racemization; removal conditions can be harsh. | peptide.com |

| Benzyloxymethyl | Bom | Boc-SPPS | Strong acid (e.g., HF) | Stable throughout Boc-SPPS. | peptide.com |

| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-SPPS | Base-labile (e.g., piperidine) | Removed along with the N-terminal Fmoc group, limiting its use to short peptides or N-terminal His residues. | peptide.com |

Future Directions and Emerging Areas in Benzyl L Histidinate Dihydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of amino acid esters, including Benzyl (B1604629) L-histidinate dihydrochloride (B599025), is a cornerstone of peptide chemistry and pharmaceutical development. researchgate.net Traditionally, these syntheses have often relied on methods that may involve hazardous solvents or complex purification steps. researchgate.net The future in this area lies in the development of novel, efficient, and environmentally sustainable synthetic methodologies.

Research is increasingly focused on "green chemistry" principles to minimize waste and avoid the use of toxic reagents. For instance, the use of safer solvent alternatives like cyclohexane (B81311) to replace hazardous solvents such as benzene (B151609) in the esterification of amino acids is a significant step forward. researchgate.net Future methodologies for synthesizing Benzyl L-histidinate dihydrochloride could explore:

Catalytic Transfer Hydrogenolysis: This technique has been shown to be effective for removing benzyl-derived protecting groups in peptide synthesis and could be optimized for the synthesis of related compounds. researchgate.net It offers a rapid and efficient alternative to traditional hydrogenolysis. nih.gov

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly specific and environmentally friendly route to synthesizing chiral compounds like Benzyl L-histidinate. Exploring lipases or other enzymes for the direct esterification of L-histidine could lead to more sustainable and efficient processes.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow system could represent a significant improvement in manufacturing efficiency.

The development of one-pot synthesis procedures is also a promising avenue. For example, a one-pot procedure for preparing a protected histidine intermediate has been shown to be highly efficient, with yields of 83%. mdpi.com Applying similar principles to the synthesis of this compound could significantly streamline its production.

Advanced Applications in Bio-conjugation Chemistry and Chemical Biology Tools